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molecular formula C13H14O3 B8554165 1-(Furan-2-yl)-2-(3-methoxyphenyl)ethan-1-ol

1-(Furan-2-yl)-2-(3-methoxyphenyl)ethan-1-ol

Cat. No. B8554165
M. Wt: 218.25 g/mol
InChI Key: CCQFHBRVGBYYDS-UHFFFAOYSA-N
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Patent
US08350090B1

Procedure details

1-(Furan-2-yl)-2-(3-methoxyphenyl)ethan-1-one (20 g, 92.56 mmol) was dissolved in MeOH (200 mL), and NaBH4 (3.5 g, 92.52 mmol) was slowly added to the solution at 5° C. After the reaction was completed, the solution was quenched with H2O, and the MeOH was evaporated. The residue was extracted with EtOAc and the organic layer was washed with brine, dried over MgSO4, and evaporated to give the 1-(furan-2-yl)-2-(3-methoxyphenyl)ethan-1-ol as yellow oil: 20 g (crude yield: 98%)
Name
1-(Furan-2-yl)-2-(3-methoxyphenyl)ethan-1-one
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1.[BH4-].[Na+]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:16])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
1-(Furan-2-yl)-2-(3-methoxyphenyl)ethan-1-one
Quantity
20 g
Type
reactant
Smiles
O1C(=CC=C1)C(CC1=CC(=CC=C1)OC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was quenched with H2O
CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(CC1=CC(=CC=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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